3-(3-((4-Chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile
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Description
Molecular Structure Analysis
The InChI code for “3-(3-((4-Chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile” is 1S/C9H10ClNO2S.ClH/c10-7-1-3-8 (4-2-7)14 (12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain . The photochemical behavior of excited state imines is in stark contrast to that of alkenes or carbonyls . The excited state of imines is susceptible to radiationless decay back to the ground state via rotation around the carbon–nitrogen bond, rendering it traditionally unreactive in [2 + 2] photocycloadditions .Physical and Chemical Properties Analysis
“this compound” is a solid compound .Scientific Research Applications
Copper-Catalyzed Amidation
- Copper-Catalyzed Amidation of Benzylic Hydrocarbons : Benzylic hydrocarbons can be selectively converted to sulfonamides using a copper-catalyzed reaction, indicating potential utility in synthesizing related sulfonamide compounds for various applications, including pharmaceuticals and materials science (Bhuyan & Nicholas, 2007).
Crystal Structure Analysis
- X-ray Crystallography of Tetrazole Derivatives : The crystal structures of tetrazole derivatives have been determined, providing insights into the molecular configurations and potential interactions of similar compounds. Such information is crucial for understanding the reactivity and potential applications of azetidine-containing compounds (Al-Hourani et al., 2015).
Synthesis and Characterization of Azetidine Derivatives
- Synthesis of Azetidin-2-one Based Phenyl Sulfonyl Pyrazoline Derivatives : This study discusses the synthesis and characterization of azetidine derivatives, highlighting the potential for antimicrobial applications. Such methodologies could be applied to the synthesis and exploration of the biological activities of compounds containing the "3-(3-((4-Chlorophenyl)sulfonyl)azetidine-1-carbonyl)benzonitrile" structure (Shah et al., 2014).
Polymer Applications
- Partially Fluorinated Disulfonated Poly(arylene ether benzonitrile) Copolymers : Research into the synthesis and characterization of disulfonated poly(arylene ether benzonitrile) copolymers for fuel cell applications provides an example of how the benzonitrile and sulfonamide functionalities can be utilized in high-performance materials (Sankir et al., 2007).
Properties
IUPAC Name |
3-[3-(4-chlorophenyl)sulfonylazetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c18-14-4-6-15(7-5-14)24(22,23)16-10-20(11-16)17(21)13-3-1-2-12(8-13)9-19/h1-8,16H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBMLUUBHMSDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC(=C2)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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